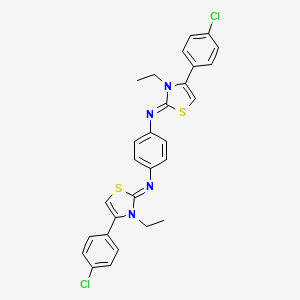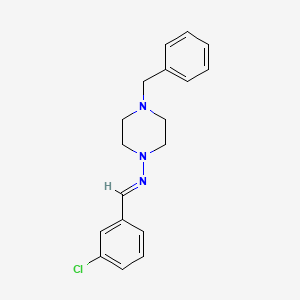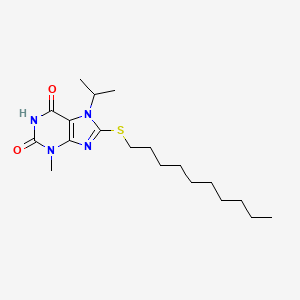
1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 4-chlorophenyl group attached to a dimethylpropanamine backbone, forming a hydrochloride salt. It is often studied for its potential pharmacological properties and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine, followed by reduction and subsequent formation of the hydrochloride salt. One common method includes:
Condensation Reaction: 4-chlorobenzaldehyde reacts with 2-dimethylaminoethanol in the presence of an acid catalyst to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: The amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics provide insights into its pharmacological effects.
Comparison with Similar Compounds
4-chlorophenyl derivatives: Compounds like 4-chlorophenylacetic acid and 4-chlorophenylalanine share structural similarities.
Dimethylamino derivatives: Compounds such as dimethylaminoethanol and dimethylaminopropanol.
Uniqueness: 1-(4-chlorophenyl)-N,2-dimethyl-2-propanamine hydrochloride is unique due to its specific combination of the 4-chlorophenyl group and the dimethylpropanamine backbone, which imparts distinct chemical and pharmacological properties
Properties
CAS No. |
15812-33-6 |
|---|---|
Molecular Formula |
C11H17Cl2N |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N,2-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN.ClH/c1-11(2,13-3)8-9-4-6-10(12)7-5-9;/h4-7,13H,8H2,1-3H3;1H |
InChI Key |
DLDUPRPTFFIGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)
![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)
![2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide](/img/structure/B11995062.png)

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11995074.png)
![Methyl 3-[(diphenylmethyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11995075.png)
![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-6-ethyl-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11995079.png)

![N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B11995090.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)


